![molecular formula C18H19N5O B12521105 N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide CAS No. 651769-62-9](/img/structure/B12521105.png)
N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide is a compound with a complex structure that includes a tetrazole ring and a benzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide typically involves multiple steps. One common method includes the reaction of 4-(2-methylpropyl)aniline with 4-(2H-tetrazol-5-yl)benzoyl chloride under basic conditions to form the desired benzamide compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the benzamide or tetrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mecanismo De Acción
The mechanism of action of N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide involves its interaction with molecular targets through the tetrazole and benzamide groups. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The tetrazole ring, in particular, can form stable complexes with metal ions, influencing the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-phenyl-2H-tetrazol-5-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide group.
N-(triphenylmethyl)-5-(4’-bromomethylbiphenyl-2-yl)tetrazole: Contains a tetrazole ring and a biphenyl group, used in different applications.
Uniqueness
N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide is unique due to its specific combination of a tetrazole ring and a benzamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
651769-62-9 |
|---|---|
Fórmula molecular |
C18H19N5O |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C18H19N5O/c1-12(2)11-13-3-9-16(10-4-13)19-18(24)15-7-5-14(6-8-15)17-20-22-23-21-17/h3-10,12H,11H2,1-2H3,(H,19,24)(H,20,21,22,23) |
Clave InChI |
CPIIZDAQQOSSNM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=NNN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[[(4-methoxyphenyl)amino]-1-piperidinylmethylene]-](/img/structure/B12521026.png)
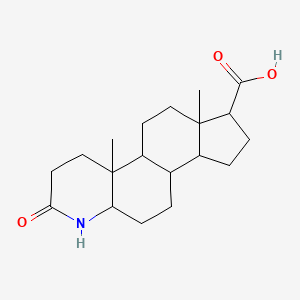
![(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-(4-((1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-2-oxo-6,9,12-trioxa-3-azatetradecan-14-yl)carbamoyl)-2-methoxyphenyl)-4-cyano-](/img/structure/B12521042.png)
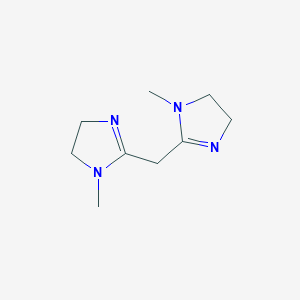
![1-[2-(Naphthalen-2-yl)ethenyl]azulene](/img/structure/B12521054.png)
![2-[(2,4-Dimethoxyphenyl)(hydroxy)methyl]cyclopent-2-en-1-one](/img/structure/B12521063.png)
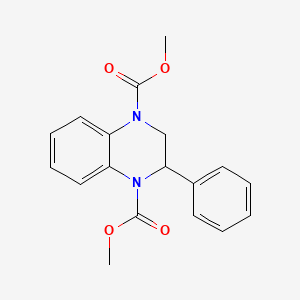
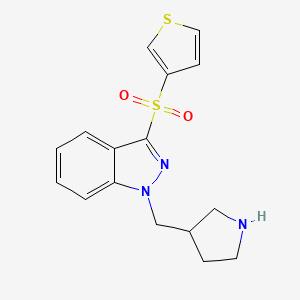
![4-[4-(Methylsulfanyl)benzoyl]benzonitrile](/img/structure/B12521072.png)
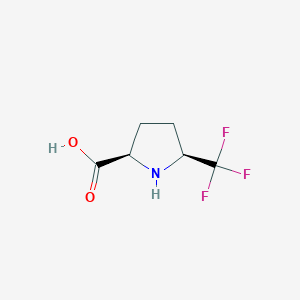

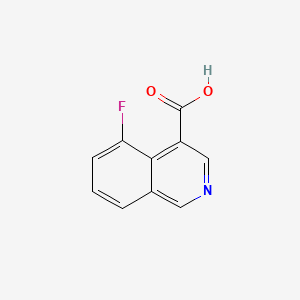
![Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-dimethyl-](/img/structure/B12521107.png)
![4-{[10-(Acryloyloxy)decyl]sulfanyl}benzoic acid](/img/structure/B12521109.png)
